Cyclohexanecarboxylic acid, 4,4-difluoro-1-hydroxy-, ethyl ester
Overview
Description
. This compound is characterized by the presence of a cyclohexane ring substituted with a carboxylic acid ester group, two fluorine atoms, and a hydroxyl group. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of cyclohexanecarboxylic acid, 4,4-difluoro-1-hydroxy-, ethyl ester typically involves the esterification of 4,4-difluorocyclohexanecarboxylic acid with ethanol. The reaction is catalyzed by an acid such as sulfuric acid or hydrochloric acid, and the mixture is refluxed to facilitate the esterification process . The product is then purified through distillation or recrystallization.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reaction is carried out in large reactors, and the product is purified using industrial-scale distillation or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
Cyclohexanecarboxylic acid, 4,4-difluoro-1-hydroxy-, ethyl ester undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium iodide in acetone for halogen exchange reactions.
Major Products Formed
Oxidation: 4,4-difluorocyclohexanone.
Reduction: 4,4-difluorocyclohexanol.
Substitution: 4-iodo-4-fluorocyclohexanecarboxylic acid ethyl ester.
Scientific Research Applications
Cyclohexanecarboxylic acid, 4,4-difluoro-1-hydroxy-, ethyl ester is used in various scientific research fields:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: In the study of enzyme interactions and metabolic pathways.
Medicine: As a potential intermediate in the synthesis of pharmaceutical compounds.
Industry: In the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of cyclohexanecarboxylic acid, 4,4-difluoro-1-hydroxy-, ethyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of fluorine atoms enhances its binding affinity and stability, making it a valuable compound in drug design and development. The hydroxyl group can form hydrogen bonds, further influencing its biological activity.
Comparison with Similar Compounds
Similar Compounds
4,4-Difluorocyclohexanecarboxylic acid: Lacks the ester group but shares similar structural features.
Cyclohexanecarboxylic acid: Lacks the fluorine atoms and hydroxyl group.
Ethyl cyclohexanecarboxylate: Lacks the fluorine atoms and hydroxyl group.
Uniqueness
Cyclohexanecarboxylic acid, 4,4-difluoro-1-hydroxy-, ethyl ester is unique due to the combination of its ester group, fluorine atoms, and hydroxyl group. This combination imparts distinct chemical and biological properties, making it a versatile compound for various applications.
Properties
IUPAC Name |
ethyl 4,4-difluoro-1-hydroxycyclohexane-1-carboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14F2O3/c1-2-14-7(12)8(13)3-5-9(10,11)6-4-8/h13H,2-6H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FDJXQOKTHGXQFB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1(CCC(CC1)(F)F)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14F2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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